molecular formula C11H13NO2 B8699823 ETHYL 3-(2-AMINOPHENYL)ACRYLATE

ETHYL 3-(2-AMINOPHENYL)ACRYLATE

Cat. No.: B8699823
M. Wt: 191.23 g/mol
InChI Key: ZKIDAZQBINIQSP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminophenyl)acrylate: is an organic compound with the molecular formula C11H13NO2 . It is a derivative of acrylate and contains an amino group attached to a phenyl ring, which is further connected to an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(2-aminophenyl)acrylate can be synthesized through several methods. One common method involves the Heck reaction , where 2-iodoaniline reacts with ethyl acrylate in the presence of palladium on activated carbon (Pd/C) and triethylamine in 1,4-dioxane at 100°C . The reaction typically proceeds for about 20 hours, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Conditions often involve to facilitate the reaction.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-aminophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminophenyl)acrylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylate moiety can participate in Michael addition reactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

  • Ethyl 3-(4-aminophenyl)acrylate
  • Ethyl 3-(2-nitrophenyl)acrylate
  • Ethyl 3-(2-hydroxyphenyl)acrylate

Comparison: Ethyl 3-(2-aminophenyl)acrylate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)prop-2-enoate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3

InChI Key

ZKIDAZQBINIQSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.2 g of reduced iron, 0.5 ml of conc. hydrochloric acid and 2.5 ml of water was added to a solution of 2.2 g of ethyl o-nitrocinnamate in 30 ml of ethanol. After heating under reflux for 1 hour, insoluble matters were filtered off and the filtrate was concentrated under reduced pressure. An aqueous sodium hydrogen carbonate solution was added to the residue followed by extraction with toluene. After the extract was washed with water and dried, the solvent was distilled off to obtain 1.6 g of ethyl o-aminocinnamate as yellow crystals.
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reduced iron
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2.2 g
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0.5 mL
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2.5 mL
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30 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of dry ethyl ether (300 ml.) is added magnesium turnings (16.9 g.). Bromobenzene (103 g.) in ether (600 ml.) is added at a rate to maintain gentle refluxing (An iodine crystal or a ml. of methyliodide often must be added to initiate the reaction.). Refluxing is continued until most of the magnesium has reacted. Ethyl cyanoacetate (30 g.) is added over a 30 minute period and the reaction mixture allowed to stir for 3 hours at room temperature after which time 3.5N sulfuric acid (180 ml.) is added and the reaction allowed to stir for 30 additional minutes. The aqueous layer is extracted with diethyl ether and the organic layer washed with water and dried over sodium sulfate. Removal of the ether in vacuo followed by distillation of the residual oil gives the desired product, b.p. at 0.4 mm, 138°-142° C.
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103 g
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600 mL
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30 g
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180 mL
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16.9 g
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300 mL
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